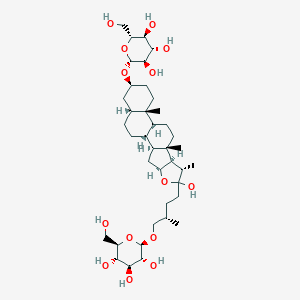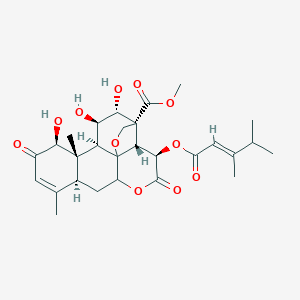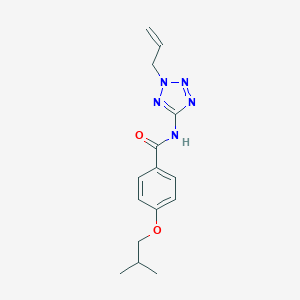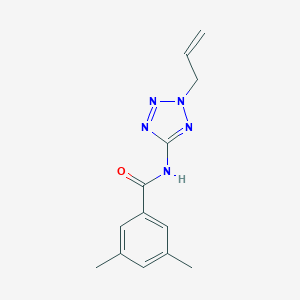
N-(2-allyl-2H-tetraazol-5-yl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-allyl-2H-tetraazol-5-yl)-4-methoxybenzamide, also known as ATB-346, is a novel drug that has been developed as a potential therapeutic agent for the treatment of pain and inflammation. It is a non-steroidal anti-inflammatory drug (NSAID) that has been designed to selectively target the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. ATB-346 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of osteoarthritis and other inflammatory conditions.
Mechanism Of Action
N-(2-allyl-2H-tetraazol-5-yl)-4-methoxybenzamide selectively targets the COX-2 enzyme, which is upregulated in response to inflammation and is responsible for the production of prostaglandins that cause pain and inflammation. By selectively targeting COX-2, N-(2-allyl-2H-tetraazol-5-yl)-4-methoxybenzamide reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining and maintain renal function.
Biochemical And Physiological Effects
N-(2-allyl-2H-tetraazol-5-yl)-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects that contribute to its anti-inflammatory and analgesic properties. These include inhibition of COX-2 activity, reduction of pro-inflammatory cytokine production, and modulation of immune cell function. In addition, N-(2-allyl-2H-tetraazol-5-yl)-4-methoxybenzamide has been shown to have antioxidant properties, which may contribute to its protective effects against tissue damage and oxidative stress.
Advantages And Limitations For Lab Experiments
N-(2-allyl-2H-tetraazol-5-yl)-4-methoxybenzamide has several advantages for lab experiments. It has been shown to be highly effective in preclinical models of inflammation and pain, making it a valuable tool for studying these conditions. In addition, N-(2-allyl-2H-tetraazol-5-yl)-4-methoxybenzamide has a superior safety profile compared to traditional NSAIDs, which reduces the risk of confounding factors in experimental studies. However, N-(2-allyl-2H-tetraazol-5-yl)-4-methoxybenzamide is a relatively new drug, and its mechanisms of action and long-term safety profile are not yet fully understood.
Future Directions
There are several potential future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-4-methoxybenzamide. These include further studies on its mechanisms of action, long-term safety profile, and efficacy in different inflammatory conditions. In addition, there is a need for more clinical trials to evaluate the efficacy of N-(2-allyl-2H-tetraazol-5-yl)-4-methoxybenzamide in humans and to compare its safety and efficacy to traditional NSAIDs. Finally, there is a need for more research on the potential use of N-(2-allyl-2H-tetraazol-5-yl)-4-methoxybenzamide in combination with other drugs for the treatment of inflammatory conditions.
Synthesis Methods
N-(2-allyl-2H-tetraazol-5-yl)-4-methoxybenzamide can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzoyl chloride with 2-allyl-1,2,3,4-tetrahydro-1,5-benzodiazepine-2,4-dione to form the intermediate N-(2-allyl-2H-tetraazol-5-yl)-4-methoxybenzamide. The intermediate is then subjected to various purification steps to obtain the final product.
Scientific Research Applications
N-(2-allyl-2H-tetraazol-5-yl)-4-methoxybenzamide has been extensively studied in preclinical models of inflammation and pain. It has been shown to be highly effective in reducing inflammation and pain in animal models of arthritis, colitis, and neuropathic pain. In addition, N-(2-allyl-2H-tetraazol-5-yl)-4-methoxybenzamide has been shown to have a superior safety profile compared to traditional NSAIDs, which are associated with gastrointestinal and cardiovascular side effects.
properties
Product Name |
N-(2-allyl-2H-tetraazol-5-yl)-4-methoxybenzamide |
|---|---|
Molecular Formula |
C12H13N5O2 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
4-methoxy-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C12H13N5O2/c1-3-8-17-15-12(14-16-17)13-11(18)9-4-6-10(19-2)7-5-9/h3-7H,1,8H2,2H3,(H,13,15,18) |
InChI Key |
LWMUNQMUAKPGAW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC=C |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)










